2-Cyclobutoxy-2-methylpropanal

Catalog No.
S14016440
CAS No.
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutoxy-2-methylpropanal

Product Name

2-Cyclobutoxy-2-methylpropanal

IUPAC Name

2-cyclobutyloxy-2-methylpropanal

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-8(2,6-9)10-7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

OOPMLLXSSAUESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1CCC1

2-Cyclobutoxy-2-methylpropanal is an organic compound classified as an aldehyde, characterized by the presence of a cyclobutyl group attached to a methylpropanal structure. Its molecular formula is C8H14OC_8H_{14}O, and it features a cyclobutyl ring, which contributes to its unique chemical properties and reactivity. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics.

Typical of aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form 2-cyclobutyl-2-methylpropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 2-cyclobutyl-2-methylpropanol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The cyclobutyl ring can undergo substitution reactions, allowing for the introduction of various substituents. Halogenation can be performed using halogens like chlorine or bromine under suitable conditions.

Major Products Formed

  • From Oxidation: 2-Cyclobutyl-2-methylpropanoic acid
  • From Reduction: 2-Cyclobutyl-2-methylpropanol
  • From Substitution: Various halogenated derivatives depending on the substituent used.

The synthesis of 2-Cyclobutoxy-2-methylpropanal can be achieved through several methods:

  • [2+2] Cycloaddition Reaction: This photochemically allowed but thermally forbidden reaction is a common synthetic route for forming the cyclobutyl group.
  • Catalytic Methods: Recent advancements include catalytic one-pot syntheses that facilitate the formation of cyclobutane derivatives efficiently under mild conditions .
  • Industrial Production: Large-scale synthesis often employs controlled [2+2] cycloaddition reactions tailored to optimize yield and purity, utilizing specific catalysts and conditions to achieve desired outcomes.

The applications of 2-Cyclobutoxy-2-methylpropanal span various fields:

  • Organic Synthesis: It serves as a valuable building block in the synthesis of complex cyclic structures.
  • Medicinal Chemistry: Its derivatives are being explored for their potential biological activities, including anticancer properties.
  • Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its structural features.

Interaction studies focus on how 2-Cyclobutoxy-2-methylpropanal interacts with biological systems at the molecular level. Preliminary research suggests that the compound may influence protein interactions through its aldehyde group, which can react with nucleophiles in biomolecules. Understanding these interactions is crucial for determining its potential therapeutic applications.

Several compounds share structural similarities with 2-Cyclobutoxy-2-methylpropanal, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-MethylpropanalSimple aldehyde structureLacks cyclobutyl ring; more reactive due to less steric hindrance
CyclobutylmethanolHydroxyl group instead of an aldehydeExhibits different reactivity patterns due to alcohol functionality
3-Cyclopropyl-3-methylbutanalCyclopropyl group attachedDifferent ring strain affects reactivity compared to cyclobutane
4-CyclopentylbutanalCyclopentane ring attachedIncreased stability due to larger ring size

Uniqueness

The uniqueness of 2-Cyclobutoxy-2-methylpropanal lies in its combination of both a cyclobutyl ring and an aldehyde functional group, which confers distinct chemical properties and reactivity compared to its analogs. This structural combination allows it to participate in a variety of

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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